![molecular formula C11H11N3O2S B5572381 2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5572381.png)

2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

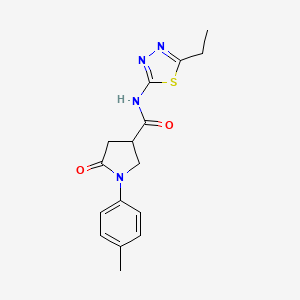

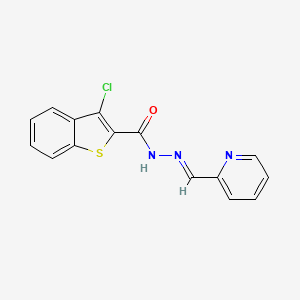

2-[(3-Methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide is a compound of interest due to its structural complexity and potential for various biological activities. The quinazolinone core, a crucial component of this molecule, is known for its presence in compounds with diverse pharmacological properties. Research efforts have been directed towards synthesizing derivatives of quinazolinone to explore their biological activities and chemical behaviors.

Synthesis Analysis

The synthesis of quinazolinone derivatives involves multiple steps, including the alkylation of potassium salts and aminolysis of activated acids with compounds like N,N'-carbonyldiimidazole (CDI). These processes yield a variety of quinazolinone derivatives with different substituents, which can significantly affect their biological activity and chemical properties (Kovalenko et al., 2012).

Molecular Structure Analysis

The molecular structure of these quinazolinone derivatives is characterized using techniques such as IR, 1H NMR, MS, and EI-MS analysis. These methods provide detailed information on the molecular framework and the arrangement of different functional groups in the compound, which are crucial for understanding its chemical reactivity and interaction with biological targets (Kovalenko et al., 2012).

Chemical Reactions and Properties

Quinazolinone derivatives undergo various chemical reactions, including alkylation and aminolysis, which are pivotal for introducing different substituents into the molecule. These chemical modifications can lead to significant changes in their chemical and biological properties, such as cytotoxicity and anticancer activity. The structure-activity relationship (SAR) analysis provides insights into how different substituents affect the compound's activity against cancer cell lines (Kovalenko et al., 2012).

Applications De Recherche Scientifique

Synthesis and Biological Activities

Anticancer Activity : Research on substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments has shown significant anticancer properties. For example, one study found that these compounds exhibited considerable cytotoxicity and were highly active against colon cancer, melanoma, and ovarian cancer cell lines, indicating their potential as anticancer agents (Kovalenko et al., 2012).

Anticonvulsant Activity : Another study focused on the anticonvulsant effects of similar compounds, revealing that they showed weak to moderate effects in a pentylenetetrazole-induced seizure model in mice. This research contributes to understanding the structure-activity relationships of these compounds (Bunyatyan et al., 2020).

Synthesis for Anticancer Drug Derivatives : Research into the synthesis of 2,6-Dimethyl-3,4-dihydro-4-oxo-quinazoline, a key intermediate for the anticancer drug Raltitrexed and its derivatives, highlights the importance of these compounds in drug development (Zhang De-hua, 2009).

Antibacterial and Insecticidal Activities : A study on new substituted 3H-quinazolin-4-one derivatives explored their antibacterial, insecticidal, and anti-acetylcholinesterase activities. Most compounds exhibited significant activities, underscoring the versatility of these compounds in pest control and antibacterial applications (Misra & Gupta, 1982).

Analgesic Activity : The synthesis and evaluation of compounds like 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and its derivatives for analgesic activity revealed significant effects in acetic acid-induced writhing in mice. This research suggests potential applications in pain management (Osarodion, 2023).

Orientations Futures

Propriétés

IUPAC Name |

2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-14-10(16)7-4-2-3-5-8(7)13-11(14)17-6-9(12)15/h2-5H,6H2,1H3,(H2,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQXWNWZZOFSPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methoxybenzyl)-8-(3-pyridazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572308.png)

![methyl 4-({[4-(cyanomethyl)phenyl]amino}carbonyl)benzoate](/img/structure/B5572319.png)

![5-chloro-6-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]nicotinic acid](/img/structure/B5572322.png)

![N-[4-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5572334.png)

![(1R*,3S*)-7-{[(4-chlorophenyl)thio]acetyl}-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5572337.png)

![1-tert-butyl-4-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5572357.png)

![[1,4-bis(4-methylphenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B5572373.png)

![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5572382.png)

![6-ethyl-1-phenyl-5-(3-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5572384.png)

![3-methyl-6-[3-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5572390.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5572392.png)

![3-(5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5572401.png)